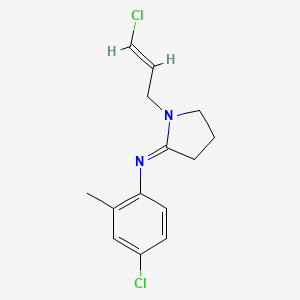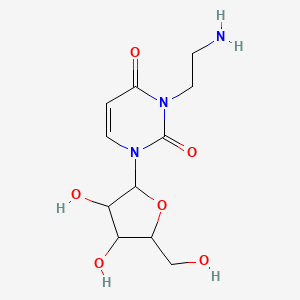
3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by a pentofuranosyl group attached to a pyrimidine ring, which is further substituted with an aminoethyl group. Pyrimidine derivatives are known for their significant roles in various biological processes and are often found in nucleic acids such as DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a pentofuranosyl derivative with a pyrimidine base under acidic or basic conditions. The aminoethyl group can be introduced through nucleophilic substitution reactions using appropriate amine reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in nucleic acid analogs and as a probe for understanding nucleic acid interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity. The pentofuranosyl group enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Cytidine: A nucleoside with a similar pyrimidine base but different sugar moiety.
Thymidine: Another nucleoside with a pyrimidine base, commonly found in DNA.
Uridine: A nucleoside with a similar structure, involved in RNA synthesis.
Uniqueness
3-(2-Aminoethyl)-1-pentofuranosylpyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminoethyl group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
34484-23-6 |
|---|---|
Fórmula molecular |
C11H17N3O6 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O6/c12-2-4-13-7(16)1-3-14(11(13)19)10-9(18)8(17)6(5-15)20-10/h1,3,6,8-10,15,17-18H,2,4-5,12H2 |
Clave InChI |
YVGOSTORCZHNFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)N(C1=O)CCN)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



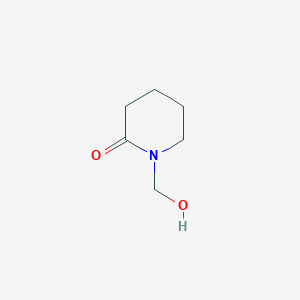
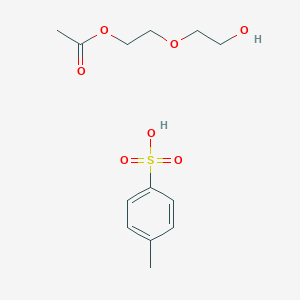
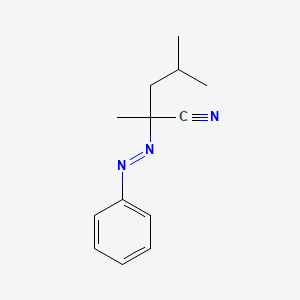


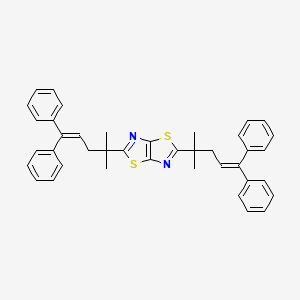
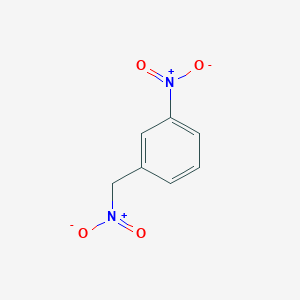

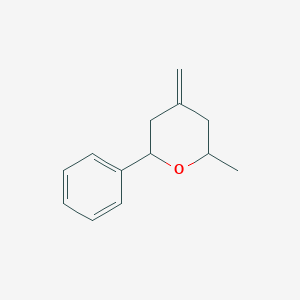
![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
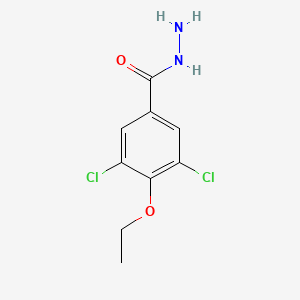
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
